molecular formula C12H14ClNO2 B12909455 5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 113884-54-1

5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No.: B12909455
CAS No.: 113884-54-1
M. Wt: 239.70 g/mol
InChI Key: GEBGYUJHALCWKJ-UHFFFAOYSA-N
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Description

5-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one is an organic compound that belongs to the class of isoxazolidinones This compound is characterized by the presence of a chlorobenzyl group attached to the isoxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the reaction of 2-chlorobenzylamine with 4,4-dimethyl-2-oxazolidinone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of 5-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to its specific isoxazolidinone ring structure combined with the chlorobenzyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

113884-54-1

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

5-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C12H14ClNO2/c1-12(2)10(16-14-11(12)15)7-8-5-3-4-6-9(8)13/h3-6,10H,7H2,1-2H3,(H,14,15)

InChI Key

GEBGYUJHALCWKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(ONC1=O)CC2=CC=CC=C2Cl)C

Origin of Product

United States

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